4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione
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Overview
Description
4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[1922216,1913,701,2208,13014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione is a natural product isolated from the fungus HirsutellaThese compounds are characterized by their complex structures and diverse biological activities 4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[1922216,1913,701,2208,13
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of 4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione has been achieved through a bioinspired late-stage sequence starting from advanced intermediates . The synthesis involves several key steps, including oxidative cyclization and exo-specific cycloaddition reactions. The reaction conditions typically involve the use of oxidoreductases and lipocalin-like proteins to facilitate the oxidative cyclization of the cyclophane .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the biosynthetic pathways and reaction conditions. The use of bioreactors and advanced fermentation techniques is being explored to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione undergoes various chemical reactions, including:
Oxidation: Facilitated by oxidoreductases, leading to the formation of intermediate compounds.
Reduction: Involves the use of reducing agents such as sodium borohydride.
Substitution: Occurs under specific conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hydroxide.
Reducing Agents: Sodium borohydride.
Catalysts: Lipocalin-like proteins, oxidoreductases.
Major Products Formed
The major products formed from these reactions include various analogues of this compound, such as 1’,2’,17-epi-hirsutellone C and other substituted derivatives .
Scientific Research Applications
4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of various enzymes and proteins involved in cellular processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- Hirsutellone A
- Hirsutellone B
- 1’,2’,17-epi-hirsutellone C
Uniqueness
4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione is unique due to its specific structural features, including a macrocyclic para-cyclophane connected to a decahydrofluorene ring system .
Properties
Molecular Formula |
C28H31NO5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione |
InChI |
InChI=1S/C28H31NO5/c1-3-16-7-11-18-20-12-14(2)4-10-19(20)23-22(18)21(16)24(30)28-25(34-28)27(32,29-26(28)31)13-15-5-8-17(33-23)9-6-15/h3,5-9,11,14,16,18-23,25,32H,1,4,10,12-13H2,2H3,(H,29,31) |
InChI Key |
IACNHKNLBOBPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C3C=CC(C4C3C2OC5=CC=C(CC6(C7C(C4=O)(O7)C(=O)N6)O)C=C5)C=C |
Synonyms |
hirsutellone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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